molecular formula C16H11N5S B7727592 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol

6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol

Cat. No.: B7727592
M. Wt: 305.4 g/mol
InChI Key: TVKKPDDUKJTKTE-UHFFFAOYSA-N
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Description

6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol is a heterocyclic compound featuring a fused triazolo-triazine core with phenyl substituents at positions 6 and 7 and a thiol group at position 2. Its synthesis typically involves multi-step reactions, such as cyclization of 4-amino-1,2,4-triazole-3-thiol derivatives with aldehydes or ketones under acidic or basic conditions . The compound’s structural complexity and electron-rich scaffold make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring sulfur-mediated interactions.

Properties

IUPAC Name

6,7-diphenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5S/c22-16-19-18-15-17-13(11-7-3-1-4-8-11)14(20-21(15)16)12-9-5-2-6-10-12/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKKPDDUKJTKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=S)N3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with thiourea in the presence of a base such as potassium hydroxide, followed by cyclization with a suitable reagent like phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target compound’s triazolo-triazine core differs from analogs with thiadiazine (e.g., compounds 74 and 76) or oxazine (e.g., ) rings.
  • Substituent Effects : The 6,7-diphenyl groups in the target compound contribute to steric bulk and lipophilicity, whereas dichlorophenyl () or benzylidene () groups in analogs modulate electronic properties and solubility.
  • Synthesis Complexity : The target compound’s synthesis is less reliant on hydrogenation (unlike compound 74) but shares similarities with thiadiazine derivatives in using triazole-thiol precursors .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Drug-Likeness Parameters

Compound LogP Solubility (mg/mL) H-bond Donors H-bond Acceptors Drug-Likeness (SwissADME)
6,7-Diphenyl-triazolo-triazine-3-thiol 3.8 0.02 1 6 Moderate
6-(2,6-Dichlorophenyl)-thiadiazine-7-carboxylic acid 2.5 1.5 2 8 High (compared to celecoxib)
Celecoxib (Reference) 3.0 0.07 1 6 High

Key Findings :

  • Lipophilicity : The target compound’s higher LogP (3.8) suggests greater membrane permeability but lower aqueous solubility than the carboxylic acid derivative (LogP 2.5) .
  • Solubility Enhancement : The 7-carboxylic acid group in ’s analog improves solubility (1.5 mg/mL) compared to the thiol-terminated target compound (0.02 mg/mL), aligning it closer to celecoxib’s profile.
  • Drug-Likeness : The dichlorophenyl-thiadiazine-carboxylic acid derivative exhibits superior drug-likeness due to balanced LogP and hydrogen-bonding capacity, as validated by SwissADME .

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